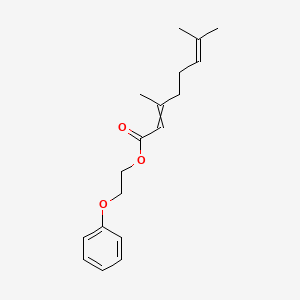![molecular formula C9H12O B14605183 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- CAS No. 59627-41-7](/img/structure/B14605183.png)
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[410]heptane, 1-(1-propynyl)- is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- typically involves the reaction of cyclohexene oxide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various epoxides, alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in specific binding interactions, which can modulate biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A parent compound with similar structural features but lacking the propynyl group.
1,1’-Bi(7-oxabicyclo[4.1.0]heptane): A dimeric form with two oxabicycloheptane units.
Limonene oxide: A structurally related compound with an epoxide ring fused to a cyclohexane ring.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
59627-41-7 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-prop-1-ynyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-2-6-9-7-4-3-5-8(9)10-9/h8H,3-5,7H2,1H3 |
InChI-Schlüssel |
BVICYJKJWMXMLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC12CCCCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


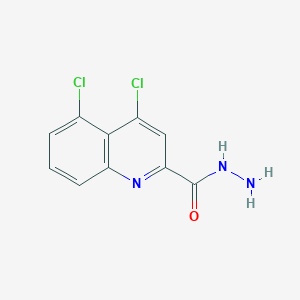
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

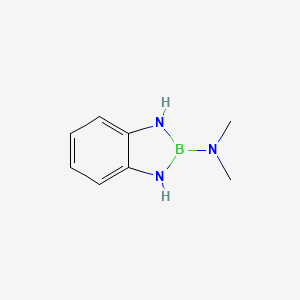
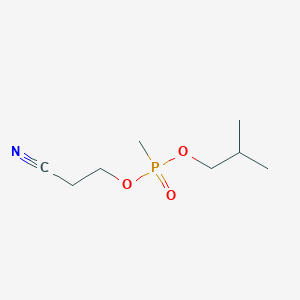
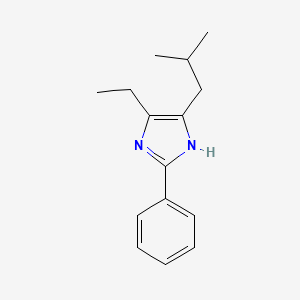
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
